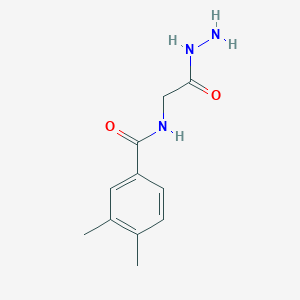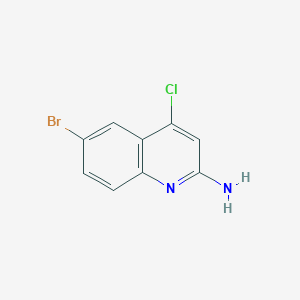
N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide” is a chemical compound with the empirical formula C11H15N3O4 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of the compound isO=C(NCC(NN)=O)C(C=C1OC)=CC=C1OC . The InChI string is 1S/C11H15N3O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15) . Physical And Chemical Properties Analysis
The molecular weight of the compound is 253.25 . It is a solid substance .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has explored the synthesis and evaluation of novel dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide for their antimicrobial properties. These compounds showed promising activity against a range of microbial species, with some compounds exhibiting significant inhibitory effects. Molecular docking studies on targets like enoyl reductase from E. coli and cytochrome P450 14 α-sterol demethylase from Candida albicans suggest these compounds could serve as leads for further antimicrobial drug development (Moustafa et al., 2018).
Molecular Docking Studies
The chemical structure of N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide derivatives facilitates their interaction with biological targets, as evidenced by molecular docking studies. These studies offer insights into the potential binding modes and affinities of these compounds towards specific enzymes or receptors, aiding in the rational design of drugs with enhanced efficacy and selectivity.
Synthesis of Novel Compounds
The reactivity of this compound allows for its use in the synthesis of a variety of novel compounds. For example, it has been used as a precursor in the creation of new N-acylhydrazone derivatives acting as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit significant pharmacological activity, including anticancer properties, by modulating gene expression through epigenetic mechanisms (Rodrigues et al., 2016).
In another study, this compound was used to develop novel corrosion inhibitors for low carbon steel, showcasing its versatility beyond biomedical applications. The compounds derived from this chemical demonstrated enhanced corrosion resistance, highlighting its potential for industrial applications in corrosion prevention (Badiea & Mohana, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-3-4-9(5-8(7)2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPUQQWEUMFJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)
![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)
![2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469299.png)
![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)




![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)


